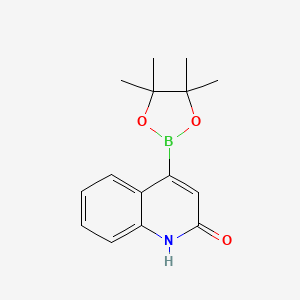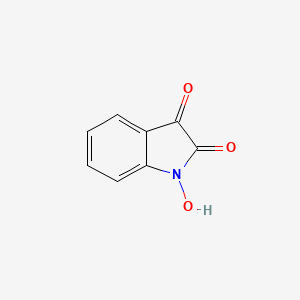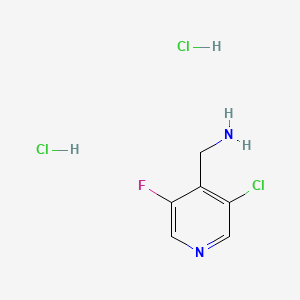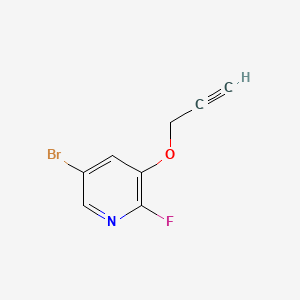![molecular formula C11H14Cl2O B15297877 7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one is a complex organic compound characterized by its unique spiro structure. This compound features two chlorine atoms and a ketone functional group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with chlorine under controlled conditions to introduce the dichloro functionality. The spiro structure is often formed through cyclization reactions involving intermediates that can stabilize the spiro configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one exerts its effects involves interactions with specific molecular targets. The chlorine atoms and ketone group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its application, such as binding to enzymes or interacting with cellular components.
類似化合物との比較
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro structure but may have different functional groups.
1,3-Dioxane and 1,3-Dithiane rings: These compounds have similar ring structures but differ in the heteroatoms present.
Uniqueness
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one is unique due to its specific combination of chlorine atoms and a ketone group within a spiro structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
特性
分子式 |
C11H14Cl2O |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
9,9-dichlorodispiro[2.2.36.23]undecan-8-one |
InChI |
InChI=1S/C11H14Cl2O/c12-11(13)8(14)7-10(11)5-3-9(1-2-9)4-6-10/h1-7H2 |
InChIキー |
QRAPWOLSOBXTDE-UHFFFAOYSA-N |
正規SMILES |
C1CC12CCC3(CC2)CC(=O)C3(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)

![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)

![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)




![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)

![3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione](/img/structure/B15297847.png)
![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)

